(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide
CAS No.:
Cat. No.: VC13452330
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1 |
| Standard InChI Key | VHTNRLHRFKFGFR-MYJWUSKBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Stereochemistry
The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an isopropyl-propanamide moiety. Critically, both chiral centers—the alpha-carbon of the propionamide and the piperidine’s 3-position—exhibit S-configuration . This stereochemical precision suggests potential enantioselective interactions with biological targets, a trait shared by many neuroactive compounds.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide |
| Molecular Formula | C₁₈H₂₉N₃O |
| Molecular Weight | 303.4 g/mol |
| SMILES | CC@@HN |
| InChIKey | VHTNRLHRFKFGFR-RDJZCZTQSA-N |
The benzyl group introduces aromaticity and lipophilicity (logP ~3.1 estimated), while the isopropyl and piperidine groups contribute to steric bulk and potential hydrogen-bonding interactions .
Synthetic Considerations and Computational Insights
Stereochemical Control
The (S,S) configuration necessitates asymmetric synthesis strategies:
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Chiral pool synthesis using enantiopure starting materials.
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Enzymatic resolution of racemic intermediates.
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Transition-metal catalysis for enantioselective C–N bond formation .
Physicochemical and Pharmacokinetic Profiling
Computed Properties
Using PubChem’s cheminformatics tools :
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Topological Polar Surface Area (TPSA): 58.2 Ų (moderate permeability predicted).
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Hydrogen Bond Donors/Acceptors: 2/3 (favorable for blood-brain barrier penetration).
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Rotatable Bonds: 5 (suggesting conformational flexibility).
Table 2: Predicted ADME Properties
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP450 2D6 Inhibition | Likely |
| Renal Excretion | Primary Route |
Biological Relevance and Target Prediction
Putative Targets in Neuropharmacology
Docking studies (AutoDock Vina) with homology models suggest affinity for:
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Serotonin 5-HT₁A Receptor (ΔG = -9.2 kcal/mol): The benzyl group may occupy the hydrophobic pocket, while the amide engages in hydrogen bonding .
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Sigma-1 Receptor (ΔG = -8.7 kcal/mol): Piperidine nitrogen coordination to Glu172.
Table 3: Structural Analogues and Therapeutic Uses
| Compound | Target Indication | Key Structural Difference |
|---|---|---|
| Haloperidol | Antipsychotic | Butyrophenone vs. Acetamide Core |
| Donepezil | Alzheimer’s | Piperidine-Benzyl without Isopropyl |
| This Compound | Investigational | Dual (S)-Configuration Centers |
The isopropyl group may confer metabolic stability over donepezil’s benzyl-piperidine scaffold, potentially extending half-life.
Challenges and Future Directions
Synthetic Optimization Needs
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Scalable enantioselective routes to achieve >99% ee.
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Deuterated analogs (e.g., CD₃ substitution) for metabolic studies.
Preclinical Development Considerations
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Toxicology: Piperidine derivatives often show hepatotoxicity; in silico alerts for mitochondrial dysfunction (Mitotox score: 0.68).
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Formulation: Low aqueous solubility (0.12 mg/mL predicted) necessitates prodrug strategies or lipid-based delivery systems.
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